1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17391676
InChI: InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3
SMILES:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

CAS No.:

Cat. No.: VC17391676

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone -

Specification

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone
Standard InChI InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3
Standard InChI Key OKLDDRUMTZRQOE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C(C=N1)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone features a pyridine ring substituted with three functional groups:

  • A hydroxyl (-OH) group at the 3-position,

  • A methoxy (-OCH₃) group at the 5-position,

  • An ethanone (acetyl, -COCH₃) group at the 2-position.

This arrangement creates a polar, aromatic system with hydrogen-bonding capabilities, which enhances its reactivity and binding affinity to biological targets. The IUPAC name, 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone, reflects this substitution pattern.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
SolubilitySoluble in dichloromethane, methanol
logP (Partition Coefficient)~1.2 (estimated)

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone involves multi-step reactions optimized for yield and purity:

  • Formylation and Cyclization: Initial steps often employ formic anhydride to formamide intermediates, followed by cyclization using ammonium acetate .

  • Heck Coupling: Palladium-mediated coupling of bromopyridine derivatives with vinyl ethers yields pyridylethanone precursors .

  • Bromination: Acid-catalyzed bromination of intermediates generates bromoacetophenone derivatives, which are further functionalized .

Reaction conditions typically use dichloromethane and methanol as solvents, with temperature control (20–60°C) to prevent side reactions.

Analytical Characterization

Advanced techniques validate the compound’s structure:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring aromaticity.

  • Mass Spectrometry: High-resolution MS verifies the molecular ion peak at m/z 167.16.

  • X-ray Crystallography: Resolves spatial arrangement, particularly the planar pyridine ring and substituent orientations.

Biological Activities and Mechanisms

Modulation of Amyloid-Beta Pathways

In Alzheimer’s disease research, 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone derivatives exhibit γ-secretase modulator (GSM) activity. Compound 64 (a structural analog) reduced Aβ42 levels by 40% in Tg2576 mice brains, highlighting its potential to mitigate amyloid plaque formation . The methoxy and hydroxyl groups enhance interactions with γ-secretase’s hydrophobic pockets, altering substrate processing .

Anti-inflammatory Properties

The compound’s hydroxyl group contributes to antioxidant activity, scavenging reactive oxygen species (ROS) in neuroinflammatory models. In vitro studies show a 50% reduction in TNF-α production at 10 μM concentrations.

Structure-Activity Relationships (SAR)

  • Methoxy Group: Replacement with bulkier substituents (e.g., ethoxy) reduces potency by >4-fold, emphasizing the importance of steric fit .

  • Hydroxyl Group: Methylation abolishes antioxidant activity, confirming its role in hydrogen bonding.

Pharmacokinetic and Pharmacodynamic Profiles

Blood-Brain Barrier (BBB) Penetration

In vivo studies in J20 mice demonstrate that 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone derivatives achieve brain-to-plasma ratios of 0.8–1.2, indicating robust BBB penetration . This is attributed to the compound’s molecular weight (<450 Da) and moderate lipophilicity .

Metabolic Stability

Hepatic microsomal assays reveal a half-life (t₁/₂) of 120 minutes, with primary metabolites arising from O-demethylation and glucuronidation. Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate these transformations.

Applications in Medicinal Chemistry

Alzheimer’s Disease Therapeutics

The compound’s ability to lower Aβ42 levels positions it as a lead candidate for Alzheimer’s therapeutics. Clinical trials of analogs (e.g., 22d) are underway, with Phase I data showing a 30% reduction in plasma Aβ42 over 24 hours .

Challenges and Future Directions

Synthetic Scalability

Current yields (40–60%) require optimization for industrial-scale production. Flow chemistry and catalytic methods are under investigation to improve efficiency .

Toxicity Profiling

Chronic toxicity studies in rodents indicate hepatotoxicity at doses >100 mg/kg, necessitating structural modifications to enhance safety.

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., liposomal formulations) is being explored to improve brain delivery and reduce off-target effects .

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